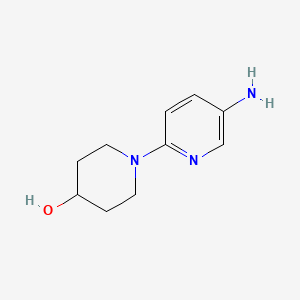
1-(5-Aminopyridin-2-yl)piperidin-4-ol
Vue d'ensemble
Description
The compound "1-(5-Aminopyridin-2-yl)piperidin-4-ol" is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and synthetic methods that could be relevant to the synthesis and analysis of similar structures. The compound appears to be a hybrid structure containing a piperidine and aminopyridine moiety, which are common in medicinal chemistry due to their presence in various bioactive compounds .
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions or stepwise processes that introduce the desired functional groups onto the core structure. For instance, the one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,
Applications De Recherche Scientifique
Synthesis Methodologies
- Novel Synthesis Approaches : Innovative methods for synthesizing compounds similar to 1-(5-Aminopyridin-2-yl)piperidin-4-ol have been developed. These methods emphasize simplicity and scalability, which are crucial for medicinal chemistry applications. For example, Smaliy et al. (2011) proposed a method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound with structural similarities, through catalytic hydrogenation processes (Smaliy et al., 2011).
Medicinal Chemistry
- Role in Medicinal Chemistry : The structure of 1-(5-Aminopyridin-2-yl)piperidin-4-ol is significant in medicinal chemistry due to its potential for creating biologically active compounds. For instance, the research by Weis et al. (2003) into the synthesis of new analogues of diphenylpyraline, a compound related to 1-(5-Aminopyridin-2-yl)piperidin-4-ol, highlights its importance in creating compounds with potential therapeutic uses (Weis et al., 2003).
Bioorganic and Medicinal Chemistry
- 5-HT1A Agonists Synthesis : The compound's framework is useful in synthesizing aminopyrimidine series of 5-HT1A partial agonists, as investigated by Dounay et al. (2009). Such research demonstrates the compound's relevance in creating molecules with specific pharmacological targets (Dounay et al., 2009).
Crystallography and Structural Chemistry
- Crystal Structure Analysis : Studies such as those by Ullah et al. (2015) on related arylpiperidinyl-2(1H)-3,4-dihydroquinolinones, which include crystal structure analysis, are critical for understanding the molecular conformation and potential interactions of such compounds. This information is vital for drug design and understanding molecular interactions (Ullah et al., 2015).
Biological Evaluation
- Biological Activity Studies : The synthesis and biological evaluation of derivatives, such as those explored by Khalid et al. (2016), who synthesized andanalyzed compounds for their biological activities, exemplify the importance of 1-(5-Aminopyridin-2-yl)piperidin-4-ol derivatives in pharmacological research. These studies help in identifying new potential therapeutic agents and understanding their mechanism of action (Khalid et al., 2016).
Pharmaceutical Applications
- Pharmaceutical Drug Development : The compound and its derivatives play a significant role in the development of pharmaceutical drugs. Research like that by Ribet et al. (2005) on the conformational analysis and crystal structure of related compounds contributes to the understanding of drug interactions and stability, essential for drug development (Ribet et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
1-(5-aminopyridin-2-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-2,7,9,14H,3-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSQCTGGZLCLFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588406 | |
| Record name | 1-(5-Aminopyridin-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Aminopyridin-2-yl)piperidin-4-ol | |
CAS RN |
476342-37-7 | |
| Record name | 1-(5-Aminopyridin-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




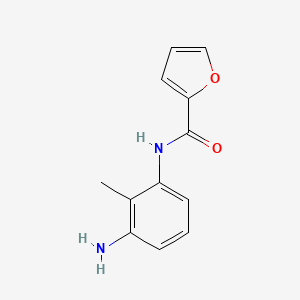

![[6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-yl]methanamine](/img/structure/B1341219.png)
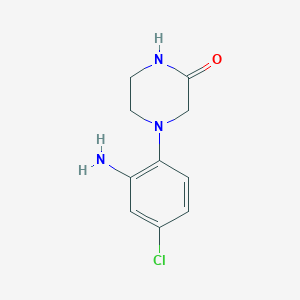
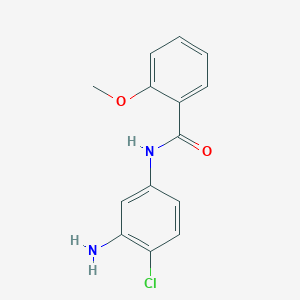
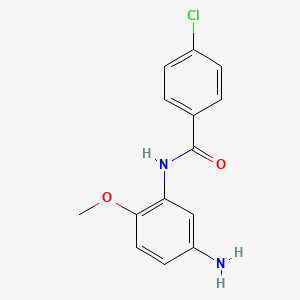
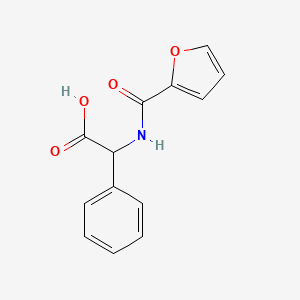
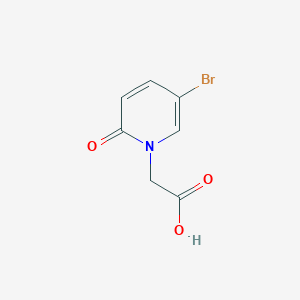
![1-Butyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1341252.png)

